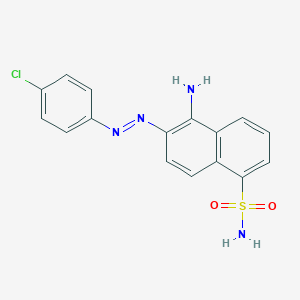

1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-6-[(4-chlorophenyl)diazenyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O2S/c17-10-4-6-11(7-5-10)20-21-14-9-8-12-13(16(14)18)2-1-3-15(12)24(19,22)23/h1-9H,18H2,(H2,19,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWXSLOJBBUNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)N=NC3=CC=C(C=C3)Cl)C(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404769 | |

| Record name | 5-Amino-6-[(E)-(4-chlorophenyl)diazenyl]naphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118876-55-4 | |

| Record name | 5-Amino-6-[(E)-(4-chlorophenyl)diazenyl]naphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding for professionals in chemical and pharmaceutical research.

Foreword: The Scientific Rationale and Significance

Azo compounds, defined by the presence of a dinitrogen bridge (-N=N-) connecting aromatic moieties, constitute the largest class of synthetic colorants. However, their significance extends far beyond dyes and pigments. The incorporation of specific pharmacophores into the azo scaffold can yield molecules with significant biological activity.

The target compound, this compound, is a molecule of interest for several reasons. The sulfonamide group is a cornerstone in medicinal chemistry, found in a wide array of antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] The azo linkage itself can be a target for azoreductase enzymes present in the gut microbiome, making such compounds candidates for colon-targeted prodrugs.[4] The naphthalene and chlorophenyl groups provide a lipophilic and sterically defined structure that can influence binding to biological targets. Therefore, a robust and well-characterized synthesis is the foundational step for any further investigation into its therapeutic potential.

Synthetic Strategy: A Mechanistic Approach to Azo Coupling

The synthesis of this target molecule is a classic example of an electrophilic aromatic substitution reaction, achieved through a two-stage process: diazotization followed by azo coupling.[5][6]

Stage 1: Diazotization of 4-Chloroaniline

The initial step involves the conversion of the primary aromatic amine, 4-chloroaniline, into a highly reactive aryldiazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): This is the most critical parameter. Aryldiazonium salts are notoriously unstable at higher temperatures and can decompose violently, evolving nitrogen gas.[7][8] Maintaining an ice bath environment is non-negotiable for both safety and yield.

-

Excess Mineral Acid: A surplus of acid is necessary to prevent the newly formed diazonium salt from coupling with the unreacted parent amine, which would form an undesired triazene byproduct.[7]

The mechanism involves the formation of the nitrosonium ion (N≡O⁺) from nitrous acid, which then acts as the electrophile, attacking the nitrogen of the primary amine to form the diazonium ion.

Stage 2: Electrophilic Aromatic Substitution (Azo Coupling)

The generated 4-chlorobenzenediazonium cation is a potent electrophile. It readily attacks an electron-rich aromatic ring, in this case, 1-aminonaphthalene-5-sulfonamide, which serves as the "coupling component."

Causality Behind Experimental Choices:

-

Activated Coupling Component: The amino (-NH₂) group on the naphthalene ring is a strong activating group, donating electron density and facilitating the electrophilic attack.

-

Regioselectivity: The substitution occurs at the C2 position (ortho to the amino group). This position is sterically accessible and electronically activated, making it the preferred site of coupling.[9]

-

pH Control: The reaction is typically maintained under mildly acidic to neutral conditions.[6] If the pH is too low (highly acidic), the concentration of the reactive phenoxide or free amine on the coupling component is diminished. If the pH is too high (alkaline), the diazonium salt can convert to a non-reactive diazotate species.

The overall synthetic workflow is depicted below.

Caption: A logical workflow for the synthesis of the target azo compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with checkpoints to ensure the reaction is proceeding as expected.

Materials & Reagents:

-

4-Chloroaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

1-Aminonaphthalene-5-sulfonamide

-

Sodium Acetate (for pH adjustment, if needed)

-

Ethanol (for recrystallization)

-

Distilled Water

-

Starch-Iodide Paper

-

Ice

Procedure:

Part A: Preparation of the Diazonium Salt

-

In a 250 mL beaker, dissolve 0.01 mol of 4-chloroaniline in a mixture of 5 mL concentrated HCl and 20 mL of distilled water.

-

Cool the resulting solution to 0-5 °C in a vigorously stirred ice-salt bath.

-

In a separate flask, prepare a solution of 0.01 mol of sodium nitrite in 10 mL of cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold amine solution over 15-20 minutes. Crucial: Ensure the temperature never exceeds 5 °C.

-

After the addition is complete, stir for an additional 15 minutes.

-

Validation Check: A small drop of the reaction mixture should produce an immediate blue-black color on starch-iodide paper, indicating a slight excess of nitrous acid and complete diazotization. If the test is negative, add a few more drops of the nitrite solution.

Part B: The Coupling Reaction

-

In a separate 600 mL beaker, dissolve 0.01 mol of 1-aminonaphthalene-5-sulfonamide in 100 mL of water (mild warming may be necessary, then re-cool).

-

Cool this coupling solution to 5-10 °C in an ice bath with efficient stirring.

-

Slowly add the freshly prepared, cold diazonium salt solution from Part A to the coupling solution over 20-30 minutes.

-

An orange to red precipitate should form immediately upon addition.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling process.

Part C: Isolation and Purification

-

Isolate the crude solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold distilled water until the filtrate runs clear and is neutral to litmus paper. This removes residual acids and inorganic salts.

-

Press the cake as dry as possible.

-

Purify the crude product by recrystallization from ethanol or an ethanol-water mixture to obtain a crystalline solid.

-

Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. Record the final yield.

Comprehensive Characterization and Data Presentation

To confirm the identity and purity of the synthesized compound, a multi-technique characterization approach is mandatory.

| Analytical Technique | Purpose | Expected Results / Key Features |

| Melting Point | Assess Purity | A sharp, defined melting point range indicates high purity. |

| UV-Visible Spectroscopy | Confirm Chromophore & Conjugation | An absorption maximum (λmax) in the visible region (typically 400-500 nm) due to the extended π→π* transition of the azo-naphthalene system.[10] |

| FT-IR Spectroscopy | Functional Group Identification | Characteristic absorption bands for: N-H stretching (amine & sulfonamide, ~3300-3500 cm⁻¹), S=O stretching (sulfonamide, ~1350 & 1160 cm⁻¹), N=N stretching (~1400-1450 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).[11][12] |

| ¹H NMR Spectroscopy | Structural Elucidation | Signals corresponding to protons on the chlorophenyl and naphthalene rings in the aromatic region (~7-9 ppm). Resonances for NH₂ protons. The specific splitting patterns confirm the substitution pattern.[10][13] |

| ¹³C NMR Spectroscopy | Carbon Skeleton Confirmation | Resonances for all unique carbon atoms in the molecule, confirming the complete carbon framework. |

| Mass Spectrometry (HRMS) | Molecular Formula Verification | A molecular ion peak [M+H]⁺ or [M]⁺ that corresponds to the calculated exact mass of C₁₆H₁₃ClN₄O₂S (360.0451 g/mol ). |

Logical Flow for Compound Characterization:

Caption: A systematic workflow for the analytical characterization of the target compound.

Trustworthiness: Safety and Handling Protocols

Scientific integrity demands a commitment to safety. The reagents and intermediates in this synthesis are hazardous and must be handled with appropriate precautions.

-

Primary Aromatic Amines (4-chloroaniline): These are toxic and potential carcinogens. Always handle in a certified chemical fume hood, wearing nitrile gloves, a lab coat, and safety glasses.[7][14][15]

-

Diazonium Salts: These intermediates are the primary hazard. While generally stable in cold aqueous solution, they can be violently explosive if isolated and allowed to dry.[8][16] Never attempt to isolate the solid diazonium salt. Use the cold solution immediately after preparation.

-

Waste Disposal: Quench any unreacted diazonium salt with a reducing agent like sodium bisulfite before disposal. Dispose of all chemical waste according to institutional and local regulations.

References

-

DIAZOTISATION AND COUPLING. (n.d.). PHARMD GURU. Retrieved January 12, 2026, from [Link]

-

Diazotisation and coupling reaction. (n.d.). Slideshare. Retrieved January 12, 2026, from [Link]

-

Azo Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

- Diener, H., & Zollinger, H. (1986). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Canadian Journal of Chemistry, 64(6), 1102-1108.

-

Azo coupling. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved January 12, 2026, from [Link]

- Gaffer, H. E. (2019). Antimicrobial sulphonamide azo dyes.

-

Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015). ACS Publications. Retrieved January 12, 2026, from [Link]

- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (1989). Google Patents.

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries.

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Exapro. Retrieved January 12, 2026, from [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Design of Sulfonamide Substituted Mono-Azo Derivatives: Photophysical and Biological Activity. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Benzidine Dyes. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

-

Analytical study of some azo dyes and its medical applications. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

-

synthesis and characterization of azo compounds as prodrugs of sulfonamides containing thymol moiety and its in-vitro degradation study. (2019). prgscience. Retrieved January 12, 2026, from [Link]

-

Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Spectroscopic Studies and Thermal Analysis of New Azo Dyes Ligands and their Complexes with some Transition of Metal Ions. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2025). PubMed. Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. prgscience.com [prgscience.com]

- 5. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 6. Azo Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. Azo coupling - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. diplomatacomercial.com [diplomatacomercial.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Spectroscopic properties (NMR, IR, UV-Vis) of 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide

An In-Depth Technical Guide to the Spectroscopic Properties of 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic properties of this compound, a complex azo dye of significant interest in research and development. In the absence of published experimental spectra for this specific molecule, this paper leverages fundamental principles of spectroscopy and data from structurally analogous compounds to offer an in-depth predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying scientific rationale and proposed experimental methodologies for empirical validation.

Introduction and Molecular Structure

This compound (Molecular Formula: C₁₆H₁₃ClN₄O₂S, Molecular Weight: 360.82 g/mol ) is an organic compound characterized by a multi-ring aromatic structure with several key functional groups that dictate its chemical and physical properties.[1] These include a primary aromatic amine, an azo linkage, a sulfonamide group, and a chlorophenyl moiety, all attached to a naphthalene core. The extended π-conjugation across the molecule, a hallmark of azo dyes, is expected to give rise to distinct spectroscopic signatures. Understanding these properties is crucial for its identification, characterization, and potential applications in fields such as medicinal chemistry and materials science.

To facilitate the discussion of its spectroscopic properties, the molecular structure with atom numbering is presented below. This numbering will be used throughout the guide to refer to specific atoms.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide valuable structural information.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will be complex due to the number of aromatic protons in different chemical environments. The expected chemical shifts (δ) in ppm relative to TMS are outlined in the table below. The predictions are based on established substituent effects on aromatic rings.[2]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Justification |

| Amine (-NH₂) | 4.5 - 5.5 | Broad singlet | Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange. |

| Sulfonamide (-SO₂NH₂) | 7.0 - 8.0 | Broad singlet | Similar to the amine protons, these are also exchangeable and often appear as a broad singlet. |

| Naphthalene Ring Protons | 7.2 - 8.5 | Multiplets | The protons on the naphthalene ring will appear as a series of doublets and multiplets due to spin-spin coupling with neighboring protons. The exact shifts are influenced by the electron-donating amino group and the electron-withdrawing azo and sulfonamide groups. |

| Chlorophenyl Ring Protons | 7.4 - 7.8 | AA'BB' system | The protons on the 4-chlorophenyl ring are expected to show a characteristic AA'BB' pattern, appearing as two doublets, due to the symmetry of the para-substitution. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

| Carbon(s) | Predicted δ (ppm) | Justification |

| Naphthalene Ring Carbons | 110 - 150 | The carbons of the naphthalene ring will resonate in this region. Carbons attached to the amino group will be shielded (lower ppm), while those attached to the azo and sulfonamide groups will be deshielded (higher ppm). |

| Chlorophenyl Ring Carbons | 120 - 155 | The carbons of the chlorophenyl ring will appear in the aromatic region. The carbon bearing the chlorine atom will be deshielded, as will the carbon attached to the azo group. |

| Azo-linked Carbons (C-N=N) | 145 - 160 | The carbons directly bonded to the azo nitrogen atoms are typically deshielded and appear at the lower end of the aromatic region. |

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring NMR spectra is crucial for structural verification.

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for sulfonamides due to its high polarity.[3]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR : For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| Amino (-NH₂) | 3400 - 3200 | N-H stretch | Medium-Strong |

| Aromatic C-H | 3100 - 3000 | C-H stretch | Medium |

| Azo (-N=N-) | 1450 - 1400 | N=N stretch | Weak-Medium |

| Sulfonamide (S=O) | 1350 - 1300 and 1160 - 1120 | Asymmetric and Symmetric S=O stretch | Strong |

| Sulfonamide (-NH₂) | 3300 - 3100 | N-H stretch | Medium |

| C-N | 1350 - 1250 | C-N stretch | Medium |

| C-Cl | 800 - 600 | C-Cl stretch | Strong |

The presence of strong absorption bands for the S=O stretches in the sulfonamide group is a key diagnostic feature.[4] The N-H stretching vibrations of the primary amine and the sulfonamide may overlap.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation : For a solid sample, the KBr (potassium bromide) pellet method is commonly used.[5] Mix a small amount of the sample (approx. 1 mg) with about 100 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be taken first and subtracted from the sample spectrum.

Caption: Workflow for IR analysis using the KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems like azo dyes.

Predicted UV-Vis Absorption

The extensive conjugation in this compound, involving the naphthalene ring, the azo bridge, and the chlorophenyl ring, is expected to result in strong absorption in the visible region of the electromagnetic spectrum, which accounts for its orange color.[1]

-

π → π* Transitions : Strong absorption bands are expected in the UV and visible regions due to π → π* transitions within the conjugated system. A major absorption peak (λ_max) is predicted to be in the range of 400-500 nm. The exact position will be influenced by the solvent polarity.

-

n → π* Transitions : A weaker absorption band corresponding to the n → π* transition of the azo group may be observed at longer wavelengths, but it is often obscured by the more intense π → π* bands.

The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maximum compared to a similar molecule without this group.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance reading between 0.5 and 1.5. This typically requires preparing a stock solution and then performing serial dilutions.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition : Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference). Place them in the spectrophotometer and scan a range of wavelengths, for instance, from 200 to 800 nm, to record the absorption spectrum.

Caption: A standard workflow for UV-Vis spectroscopic analysis.

Conclusion

This technical guide has presented a detailed predictive analysis of the NMR, IR, and UV-Vis spectroscopic properties of this compound. The predicted data, based on fundamental spectroscopic principles and comparison with related structures, provides a valuable reference for the characterization of this compound. The outlined experimental protocols offer a systematic approach for the empirical validation of these predictions. A thorough spectroscopic investigation as described herein is indispensable for confirming the structure and purity of this molecule, which is a prerequisite for its further study and application in scientific and industrial research.

References

-

PubChem. 1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate. Available from: [Link]

-

PubChem. N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide. Available from: [Link]

-

ResearchGate. UV-visible absorption spectra of the 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives in acetonitrile. Available from: [Link]

-

MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 1-amino-2-hydroxy-4-naphthalene sulfonic acid. Available from: [Link]

-

ResearchGate. IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Available from: [Link]

Sources

- 1. 1-amino-2-(4-chlorophenylazo)-naphthalene-5-sulfonamide suppliers USA [americanchemicalsuppliers.com]

- 2. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate | C10H11NO5S | CID 45048993 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of sulfonamide azo dyes

An In-Depth Technical Guide to the Physical and Chemical Properties of Sulfonamide Azo Dyes

Introduction: A Synthesis of Color and Bioactivity

Sulfonamide azo dyes represent a fascinating and functionally significant class of organic compounds, uniquely positioned at the intersection of color chemistry and medicinal science. Characterized by the presence of both a sulfonamide group (-SO₂NH₂) and an azo bridge (-N=N-), these molecules are architecturally primed for a dual role. Historically, their journey began with the discovery of Prontosil, the first commercially available antibacterial agent, which metabolizes in vivo to the active antibiotic, sulfanilamide.[1][2][3] This seminal discovery not only ushered in the era of sulfa drugs but also highlighted the potential of azo compounds as prodrugs.[1]

Today, the applications of sulfonamide azo dyes have expanded far beyond their initial therapeutic use. They are extensively employed as high-performance colorants for various materials, including textiles like polyester and viscose, due to their brilliant colors and good fastness properties.[4][5][6][7] Simultaneously, the inherent biological activity of the sulfonamide moiety continues to drive research into new derivatives with potent antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[6][8][9]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core physical and chemical properties of sulfonamide azo dyes. We will delve into their synthesis, structure-property relationships, spectroscopic signatures, and the causal mechanisms that govern their performance as both dyes and therapeutic agents.

I. Molecular Architecture and Synthesis

The defining features of a sulfonamide azo dye are the sulfonamide pharmacophore, the azo chromophore, and the associated aromatic systems. The general structure allows for vast chemical diversity by modifying either the diazo component (the amine precursor) or the coupling component.

Core Synthesis: The Diazo Coupling Reaction

The cornerstone of sulfonamide azo dye synthesis is the diazo coupling reaction, a robust electrophilic aromatic substitution.[6][10] The process is a two-step procedure performed under controlled temperature conditions to manage the stability of the key intermediate.

Causality in Synthesis: The choice of starting materials directly dictates the final properties of the dye. The electronic nature of substituents on the diazonium salt and the coupling component will influence the electron density of the π-system, thereby tuning the color, while the overall molecular structure will affect solubility and biological activity.

Experimental Protocol 1: General Synthesis of a Sulfonamide Azo Dye

This protocol outlines a generalized, self-validating method for synthesizing a sulfonamide azo dye, such as those derived from sulfanilamide.

-

Diazotization of the Sulfonamide Amine: a. Dissolve the chosen sulfonamide-containing aromatic amine (e.g., 4-aminobenzenesulfonamide, 10 mmol) in a solution of hydrochloric acid (e.g., 3-5 mL) and water.[11] b. Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring. This low temperature is critical to prevent the decomposition of the highly reactive diazonium salt intermediate. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 10 mmol).[4][11] The addition should be dropwise to maintain the low temperature and control the exothermic reaction. d. Continue stirring at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt solution.[12]

-

Azo Coupling: a. In a separate beaker, dissolve the coupling component (e.g., a phenol, naphthol, or other electron-rich aromatic, 10 mmol) in an alkaline solution (e.g., 10% NaOH) or an appropriate solvent like ethanol, and cool it to 0-5 °C.[4][11] b. Add the freshly prepared, cold diazonium salt solution dropwise to the cold coupling component solution with vigorous stirring.[11] c. Maintain the temperature at 0-5 °C and continue stirring for 1-4 hours.[11] The formation of a colored precipitate indicates the progress of the coupling reaction. d. Monitor the reaction to completion using Thin-Layer Chromatography (TLC).

-

Isolation and Purification: a. Once the reaction is complete, neutralize the solution's pH carefully with acid (e.g., dilute HCl) or base to precipitate the dye product fully.[11] b. Filter the solid precipitate using vacuum filtration and wash thoroughly with cold water to remove inorganic salts. c. Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/methanol) to achieve high purity.[11] d. Dry the purified dye in a vacuum oven. The structure and purity should be confirmed via spectroscopic analysis (FTIR, NMR, Mass Spectrometry).

Synthesis Workflow Diagram

Caption: Relationship between structural modifications and resulting properties.

IV. Applications in Drug Development

While historically significant, the therapeutic potential of sulfonamide azo dyes is undergoing a modern resurgence.

Antimicrobial Agents

This remains the most explored therapeutic application. These compounds have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [6][10][12][13]Some derivatives have shown activity comparable or superior to standard antibiotics like ciprofloxacin. [6]

| Compound Type | Target Organism | Observed Activity | References |

|---|---|---|---|

| Naphtholic Azo Sulfonamide | E. coli | More active against Gram-negative bacteria | [13] |

| Spiropyrimidinone Azo Sulfonamide | S. aureus (Gram-positive) | More active than cefoperazone | [5][7] |

| Thiazole Azo Sulfonamide | S. aureus, E. coli | Significant zone of inhibition | [10] |

Table 2: Examples of Antimicrobial Activity of Sulfonamide Azo Dyes.

Experimental Protocol 3: Evaluation of Antimicrobial Activity (Disc Diffusion Method)

This protocol provides a standard method for screening the antibacterial efficacy of synthesized dyes.

-

Preparation of Materials: a. Prepare Mueller-Hinton agar plates according to the manufacturer's instructions. [12] b. Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. c. Dissolve the synthesized dyes in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 50 mg/mL). [12] d. Impregnate sterile paper discs (6 mm diameter) with a fixed volume of the dye solution and allow the solvent to evaporate.

-

Inoculation and Incubation: a. Uniformly swab the surface of the agar plates with the bacterial inoculum. b. Aseptically place the dye-impregnated discs onto the agar surface. Also include a positive control (disc with a standard antibiotic) and a negative control (disc with solvent only). c. Incubate the plates at 37 °C for 18-24 hours.

-

Measurement and Interpretation: a. Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. b. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound. [12]Compare the results to the controls to validate the activity.

Anticancer, Antiviral, and Other Therapeutic Applications

Research has expanded to evaluate sulfonamide azo dyes for other diseases. The core sulfonamide structure is a known inhibitor of carbonic anhydrase, an enzyme implicated in some cancers. [9]Furthermore, structure-activity relationship (SAR) studies have identified derivatives with potential anti-HIV and antitubercular activity. [6][10]While still an emerging area, these findings underscore the chemical versatility and therapeutic promise of this compound class.

Conclusion and Future Outlook

Sulfonamide azo dyes are a testament to the power of multifunctional molecular design. Their properties are governed by a delicate balance of electronic and structural factors that can be rationally tuned to achieve desired outcomes, whether for vibrant, lasting color or for potent, targeted biological activity. The synthesis is robust, the characterization is well-established, and the potential for new applications remains vast. Future research will likely focus on developing novel heterocyclic derivatives with enhanced therapeutic indices, creating "smart" dyes that combine diagnostic and therapeutic functions, and designing more sustainable and eco-friendly dyeing processes. For researchers in materials science and drug development, the sulfonamide azo dye scaffold remains a rich and rewarding platform for innovation.

References

-

Synthesis of sulfonamide based azo dyes (S1–S4). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis of new sulfonamide azo dyes for enhancing functional and dyeing properties of viscose fabric. (n.d.). National Information and Documentation Center (NIDOC). Retrieved January 12, 2026, from [Link]

-

Antimicrobial sulphonamide azo dyes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Design, Synthesis, and Antibacterial Activity of Spiropyrimidinone Derivatives Incorporated Azo Sulfonamide Chromophore for Polyester Printing Application. (2022). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Design of Sulfonamide Substituted Mono- Azo Derivatives: Photophysical and Biological Activity. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Bentum, K. E., et al. (2020). Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes. Journal of Chemistry. Retrieved January 12, 2026, from [Link]

-

Obadahun, J., Tsaku, J. E., & Emmanuel, W. J. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID. Global Scientific Journals. Retrieved January 12, 2026, from [Link]

-

Ali, A. A., et al. (2023). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. ACS Omega. Retrieved January 12, 2026, from [Link]

-

Design, Synthesis, and Antibacterial Activity of Spiropyrimidinone Derivatives Incorporated Azo Sulfonamide Chromophore for Polyester Printing Application. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

-

sulfonamide azo-dye complexes: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 12, 2026, from [Link]

-

Chung, K. T., & Cerniglia, C. E. (1992). Mutagenicity of azo dyes: structure-activity relationships. Mutation Research. Retrieved January 12, 2026, from [Link]

-

A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. (2015). RSC Publishing. Retrieved January 12, 2026, from [Link]

-

Potentiometric and Spectroscopic Studies of Sulfonamide Azo-Dye Complexes with some Transition Metal Ions and Uranium. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis and Antibacterial Activity of Azo-Sulfa-Based Disperse Dyes and Their Application in Polyester Printing. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Analytical study of some azo dyes and its medical applications. (2021). Journal of Kufa for Chemical Sciences. Retrieved January 12, 2026, from [Link]

-

Al-Salami, B. K., et al. (2022). Azobenzene as Antimicrobial Molecules. Molecules. Retrieved January 12, 2026, from [Link]

-

What Are Azo Dyes? (2024). YouTube. Retrieved January 12, 2026, from [Link]

-

Cockerham, M., et al. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

-

Analytical study of some azo dyes and its medical applications. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Ali, A. A., et al. (2024). Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes. ACS Omega. Retrieved January 12, 2026, from [Link]

-

A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Tait, K. M., et al. (2007). Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and ab initio calculations. Photochemical & Photobiological Sciences. Retrieved January 12, 2026, from [Link]

-

Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations. (2007). RSC Publishing. Retrieved January 12, 2026, from [Link]

-

Thermalstability and Photostability of new Azo dye. (n.d.). International Journal of Science and Research (IJSR). Retrieved January 12, 2026, from [Link]

-

Sulfonated azo dyes on the market. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Preprints.org. Retrieved January 12, 2026, from [Link]

-

Structural characterization of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculation. (2007). University of Strathclyde. Retrieved January 12, 2026, from [Link]

-

Technical Aspects of Azo Colorants. (n.d.). Danish Environmental Protection Agency. Retrieved January 12, 2026, from [Link]

-

Hydrogen bonding induced ultra-highly thermal stability of azo dyes for color films. (2023). Dyes and Pigments. Retrieved January 12, 2026, from [Link]

-

CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. (n.d.). IIP Series. Retrieved January 12, 2026, from [Link]

-

Synthesis, wash and light fastness of azo dyes derived from N,N-diethylanilines. (2001). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aensiweb.com [aensiweb.com]

- 5. Design, Synthesis, and Antibacterial Activity of Spiropyrimidinone Derivatives Incorporated Azo Sulfonamide Chromophore for Polyester Printing Application | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. globalscientificjournal.com [globalscientificjournal.com]

- 13. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide: Structure, Synthesis, and Potential Applications

Abstract This technical guide provides an in-depth analysis of 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide, a synthetic azo dye incorporating a sulfonamide moiety. Azo compounds are a significant class of molecules, not only for their colorant properties but also for their diverse and potent bioactivities. The inclusion of the sulfonamide group, a well-established pharmacophore, and a halogenated phenyl ring suggests a strong potential for applications in medicinal chemistry and drug development. This document details the molecule's physicochemical properties, outlines a robust synthetic pathway, describes essential analytical techniques for its characterization, and explores its potential pharmacological applications, particularly as an antimicrobial or anticancer agent. The guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound and its place within the broader context of bioactive sulfonamide-azo dyes.

Introduction

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants.[1] Their utility, however, extends far beyond the textile and food industries. The unique electronic properties of the azo linkage, combined with the vast potential for structural diversity through varied aromatic substitutions, have made them a focal point of significant research in materials science and medicinal chemistry.[2]

The molecule this compound is a prime example of a functionally rich azo compound. It strategically combines three key structural motifs:

-

A Naphthalene Core: A bicyclic aromatic system that provides a large, hydrophobic scaffold, which can facilitate interactions with biological macromolecules like proteins and DNA.[3][4]

-

A Chlorophenylazo Group: The azo group acts as a chromophore and a critical linker, while the chloro-substitution can enhance biological activity and modulate pharmacokinetic properties.

-

A Sulfonamide Moiety: This functional group is a cornerstone of medicinal chemistry, most famously recognized in sulfa drugs, the first class of effective systemic antibacterial agents.[5][6] Its inclusion imparts specific physicochemical properties and a high potential for therapeutic activity.[7]

This guide serves as a technical resource, elucidating the molecular architecture of this compound. It provides field-proven methodologies for its synthesis and characterization and synthesizes current knowledge to postulate its potential in pharmacological research, thereby offering a foundational platform for future investigation.

Molecular Structure and Physicochemical Properties

The structural foundation of this compound dictates its chemical behavior, spectral properties, and biological potential. The molecule's architecture features a planar naphthalene ring system substituted with both an electron-donating amino group (-NH₂) and an electron-withdrawing sulfonamide group (-SO₂NH₂). This electronic push-pull system, coupled with the extensive conjugation provided by the azo bridge to the 4-chlorophenyl ring, is responsible for its characteristic color and chemical reactivity.

Caption: 2D molecular structure of the title compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-Amino-6-[(4-chlorophenyl)diazenyl]naphthalene-1-sulfonamide | [8] |

| CAS Number | 118876-55-4 | [8][9][10] |

| Molecular Formula | C₁₆H₁₃ClN₄O₂S | [8][9] |

| Molecular Weight | 360.82 g/mol | [8][11] |

| Appearance | Orange Powder | [8][9][11] |

| Solubility | Soluble in DMF, DMSO | [9] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2N)N=NC3=CC=C(C=C3)Cl)C(=C1)S(=O)(=O)N | [8] |

| Density | 1.521 g/cm³ (Predicted) | [8] |

Synthesis and Purification

The synthesis of azo dyes is a well-established field of organic chemistry, classically achieved through a two-step process involving diazotization followed by an azo coupling reaction.[1] This methodology provides a reliable and scalable route to this compound.

Causality of Experimental Design: The synthesis begins with the diazotization of an aromatic amine (4-chloroaniline). This reaction is performed in a cold, acidic medium with sodium nitrite to generate a highly reactive diazonium salt. The low temperature is critical to prevent the premature decomposition of this unstable intermediate. The subsequent step is an electrophilic aromatic substitution, where the diazonium salt acts as the electrophile, attacking the electron-rich naphthalene ring of the coupling component (1-amino-naphthalene-5-sulfonamide). The coupling reaction is typically performed under neutral to slightly alkaline conditions to activate the coupling component and facilitate the substitution.

Caption: Workflow for the synthesis of the title compound.

Experimental Protocols

Protocol 3.1: Diazotization of 4-Chloroaniline

-

In a 250 mL beaker, dissolve 1.28 g (0.01 mol) of 4-chloroaniline in a mixture of 2.5 mL concentrated hydrochloric acid and 10 mL of distilled water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

Separately, prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold 4-chloroaniline hydrochloride solution over 15 minutes, ensuring the temperature does not rise above 5 °C.

-

Stir the mixture for an additional 20 minutes at 0-5 °C to ensure the complete formation of the 4-chlorobenzenediazonium chloride solution. This solution should be used immediately in the next step.

Protocol 3.2: Azo Coupling and Product Isolation

-

In a separate 500 mL beaker, dissolve 2.24 g (0.01 mol) of 1-amino-naphthalene-5-sulfonamide in 100 mL of a 2% sodium hydroxide solution.

-

Cool this solution to below 10 °C in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution from Protocol 3.1 to the coupling component solution with vigorous stirring.

-

A brightly colored precipitate should form immediately. Continue stirring in the ice bath for 1 hour to ensure the reaction goes to completion.

-

Neutralize the solution by adding a saturated sodium acetate solution.[12]

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven at 60 °C.

Protocol 3.3: Purification by Recrystallization

-

Transfer the dried crude product to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely.[12]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the final product to a constant weight. Purity can be assessed by TLC and melting point determination.

Analytical Characterization and Structural Elucidation

A comprehensive suite of analytical techniques is required to confirm the identity, purity, and detailed structure of the synthesized compound. This multi-faceted approach ensures the data is robust and self-validating.

-

Spectroscopic Methods:

-

UV-Visible Spectroscopy: This technique is fundamental for characterizing azo dyes. The absorption spectrum in a suitable solvent (e.g., ethanol) is expected to show strong absorption bands in the visible region (typically 400-550 nm), corresponding to the π→π* transitions of the conjugated azo-aromatic system. The position of the maximum absorption wavelength (λmax) is sensitive to solvent polarity and pH.[13][14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify key functional groups. Expected characteristic absorption bands include: N-H stretching (for amino and sulfonamide groups, ~3450-3300 cm⁻¹), S=O stretching (asymmetric and symmetric for sulfonamide, ~1350 cm⁻¹ and ~1160 cm⁻¹), and the N=N stretching of the azo group (~1450-1400 cm⁻¹).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure. The ¹H NMR spectrum will show distinct signals for the aromatic protons on both the naphthalene and chlorophenyl rings, as well as signals for the NH₂ protons. The integration of these signals confirms the proton count. ¹³C NMR will show the corresponding signals for all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular formula by providing a highly accurate mass of the molecular ion peak [M+H]⁺.[7] Fragmentation patterns can also offer further structural insights.

-

-

Chromatographic Methods:

-

Computational Analysis:

-

Density Functional Theory (DFT): Computational methods like DFT can provide deeper insights into the molecule's electronic structure.[6][16] Calculations can predict the optimized molecular geometry, the distribution of electron density (Molecular Electrostatic Potential - MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[16][17] The HOMO-LUMO energy gap is particularly relevant as it relates to the molecule's electronic transitions and potential reactivity.

-

Potential Applications in Research and Drug Development

The hybrid structure of this compound suggests significant potential as a bioactive agent. The convergence of the sulfonamide pharmacophore with a cytotoxic naphthalene scaffold makes it a compelling candidate for screening in antimicrobial and anticancer assays.[2][3][5]

-

Antimicrobial Potential: Sulfonamide drugs historically function by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[5] It is plausible that this azo-sulfonamide derivative could exhibit similar antibacterial activity. The lipophilic naphthalene and chlorophenyl groups may enhance cell membrane penetration, potentially increasing its efficacy.[5]

-

Anticancer Potential: Many naphthalene derivatives have been shown to exhibit cytotoxicity against various cancer cell lines.[3][4][18] The mechanism often involves inducing apoptosis or disrupting key cellular processes. The planar aromatic structure of the molecule suggests a potential for DNA intercalation, while the overall structure could fit into the active sites of enzymes like kinases, which are common targets in cancer therapy.

Caption: Hypothetical mechanism: Inhibition of a receptor kinase pathway.

Protocol 5.1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a self-validating system to assess the molecule's cytotoxic potential against a cancer cell line (e.g., HepG2, liver cancer) and a normal cell line (e.g., HEK293, human embryonic kidney) to determine selectivity.[4]

-

Cell Culture: Culture HepG2 and HEK293 cells in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a 5% CO₂ incubator.

-

Cell Seeding: Seed 5,000 cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of the title compound in DMSO. Create serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Treatment: Replace the media in the wells with the media containing the different concentrations of the compound. Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value. A lower IC₅₀ value indicates higher cytotoxicity. Comparing the IC₅₀ for cancer vs. normal cells provides a selectivity index.

Conclusion and Future Directions

This compound is a synthetically accessible molecule with a compelling molecular structure that merges the properties of azo dyes, naphthalenes, and sulfonamides. The established protocols for its synthesis and the comprehensive analytical framework for its characterization provide a solid foundation for its exploration.

The true potential of this compound lies in its predicted bioactivity. Future research should focus on:

-

Broad-Spectrum Biological Screening: Systematically evaluating its activity against a diverse panel of bacterial strains (Gram-positive and Gram-negative) and human cancer cell lines.

-

Analog Synthesis: Creating a library of related compounds by modifying the substituents on the phenyl and naphthalene rings to establish structure-activity relationships (SAR).

-

Mechanistic Studies: If significant bioactivity is confirmed, subsequent studies should aim to identify the specific molecular target(s) and signaling pathways affected by the compound.

This technical guide serves as a catalyst for such investigations, providing the necessary chemical knowledge and methodological framework to unlock the potential of this and related sulfonamide-azo compounds in the field of drug discovery.

References

-

PrepChem.com. Synthesis of 1,2-diamino-naphthalene-5-sulphonamide. [Link]

-

Al-Adilee, K. J., & Al-Juboori, A. A. H. (2018). Preparation, Characterization and Analytical Studies of novel Azo dyes and Diazo dyes. Research Journal of Pharmacy and Technology. [Link]

-

WorldOfChemicals. 1-amino-2-(4-chlorophenylazo)-naphthalene-5-sulfonamide suppliers USA. [Link]

-

Khan, K. M., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances. [Link]

-

Applied Technical Services. Azo Dyes Testing. [Link]

-

Ali, S. H., & Abdul Nabi, A. S. (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. Journal of Basrah Researches (Sciences). [Link]

-

El-Ghamry, H. A., & Fathalla, S. K. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Journal of the Iranian Chemical Society. [Link]

-

El-Apasery, M. A. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews. [Link]

-

Rani, M., et al. (2024). Design of Sulfonamide Substituted Mono- Azo Derivatives: Photophysical and Biological Activity. Research Square. [Link]

-

Spectroscopy Online. (2023). Spectroscopic Analysis Reveals Insights into 2-Amino-1-Naphthalenesulfonic Acid Biological Activity and Solvent Properties. [Link]

-

Al-Mokhtar, M. A. (2023). Antimicrobial sulphonamide azo dyes. ResearchGate. [Link]

-

Smith, A. M., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega. [Link]

-

Deweina. This compound. [Link]

-

Muthu, S., et al. (2023). Spectroscopic analysis of 2-amino-1-naphthalenesulfonic acid, molecular docking, and evaluation of the electronic properties of several solvents. ResearchGate. [Link]

-

Leaycraft, T. (2008). Preparation of Azo Dyes from Sulfanilamide. ResearchGate. [Link]

-

E-Biochem. This compound. [Link]

-

Elgemeie, G. H., et al. (2022). Design, Synthesis, and Antibacterial Activity of Spiropyrimidinone Derivatives Incorporated Azo Sulfonamide Chromophore for Polyester Printing Application. Fibers and Polymers. [Link]

-

Mohandass, P., et al. (2018). Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. ResearchGate. [Link]

-

Smith, A. M., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ResearchGate. [Link]

-

Axel. 85-2729-07 this compound 250mg 259174. [Link]

-

Roy, A. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports. [Link]

-

Patel, R. M., et al. (2022). Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives. Records of Natural Products. [Link]

-

West, J. A., et al. (2001). Inhaled naphthalene causes dose dependent Clara cell cytotoxicity in mice but not in rats. Toxicology and Applied Pharmacology. [Link]

-

Al-Masoudi, N. A., et al. (2025). Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents. Journal of Medicinal Chemistry. [Link]

-

PubChem. 1-Amino-2-naphthol-4-sulfonic acid. [Link]

-

Khan, I., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Results in Chemistry. [Link]

-

Bogen, K. T., et al. (2014). Cytotoxicity of naphthalene toward cells from target and non-target organs in vitro. Toxicology in Vitro. [Link]

-

Loba Chemie. 1-AMINO-2-NAPHTHOL-4-SULPHONIC ACID AR - Safety Data Sheet. [Link]

-

Loba Chemie. 1-AMINO 2-NAPHTHOL 4-SULFONIC ACID. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-amino-2-(4-chlorophenylazo)-naphthalene-5-sulfonamide suppliers USA [americanchemicalsuppliers.com]

- 9. 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 10. 1-AMINO-2-(4-CHLOROPHENYLAZO)-NAPHTHALENE-5-SULFONAMIDE CAS#: 118876-55-4 [chemicalbook.com]

- 11. 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide_其他_德威钠 [gjbzwzw.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atslab.com [atslab.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Therapeutic Promise of Sulfonamides: A Technical Guide to Unlocking Novel Biological Activities

Introduction: The Sulfonamide Scaffold - A Cornerstone of Modern Medicinal Chemistry

Since the groundbreaking discovery of Prontosil in the 1930s, the sulfonamide functional group (-S(=O)₂NH-) has remained a cornerstone of therapeutic drug design.[1][2] Initially celebrated for ushering in the era of antibacterial chemotherapy, the versatility of the sulfonamide scaffold has since been exploited to develop a vast array of drugs with a remarkable breadth of biological activities.[3][4] These synthetic compounds have proven to be invaluable starting points in medicinal chemistry, leading to numerous FDA-approved drugs for treating a wide range of conditions, including viral infections, cancer, and inflammatory diseases.[1][2]

This technical guide offers an in-depth exploration of the diverse biological potential of novel sulfonamide derivatives for an audience of researchers, scientists, and drug development professionals. Moving beyond a simple enumeration of activities, this paper delves into the underlying mechanisms of action, provides detailed and validated experimental protocols for their evaluation, and presents a comparative analysis of their efficacy. The aim is to equip researchers with the foundational knowledge and practical methodologies required to innovate within this enduring and pharmacologically rich chemical space.

Antimicrobial Activity: Beyond the Classic Mechanism

The archetypal biological activity of sulfonamides is their antibacterial effect, which stems from their structural analogy to para-aminobenzoic acid (PABA).[5][6] This mimicry allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[5][6] As folate is essential for the synthesis of nucleic acids and certain amino acids, its depletion leads to a bacteriostatic effect, halting bacterial growth and replication.[5]

While this classic mechanism remains relevant, contemporary research focuses on synthesizing novel sulfonamide derivatives to combat the rise of drug-resistant bacterial and fungal strains.[7][8]

Logical Framework for Antimicrobial Evaluation

The evaluation of novel sulfonamide derivatives for antimicrobial activity follows a logical progression from initial screening to characterization of the spectrum of activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational assay for screening potential anticancer agents.

Principle: Metabolically active cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well cell culture plates

-

Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the novel sulfonamide derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Comparative Efficacy of Novel Anticancer Sulfonamides

This table presents the half-maximal inhibitory concentration (IC₅₀) values of various novel sulfonamide derivatives against different human cancer cell lines, showcasing their cytotoxic potential.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 8a | HeLa (Cervical) | 10.91 ± 1.01 | [1] |

| Compound 8a | MCF-7 (Breast) | 12.21 ± 0.93 | [1] |

| Compound 8a | MDA-MB-231 (Breast) | 19.22 ± 1.67 | [1] |

| Compound 8b | HeLa (Cervical) | 7.21 ± 1.12 | [1] |

| Compound 8b | MCF-7 (Breast) | 7.13 ± 0.13 | [1] |

| Compound 8b | MDA-MB-231 (Breast) | 4.62 ± 0.13 | [1] |

| Compound 6 | HCT-116 (Colon) | 3.53 | [9] |

| Compound 6 | HepG-2 (Liver) | 3.33 | [9] |

| Compound 6 | MCF-7 (Breast) | 4.31 | [9] |

| Compound 9b | A549 (Lung) | 0.91 | [10] |

| Doxorubicin (Reference) | A549 (Lung) | 1.64 | [10] |

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Certain sulfonamide derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting key enzymes in the inflammatory cascade. [11][12]This has led to the development of selective inhibitors with improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: COX-2 Inhibition

The primary anti-inflammatory mechanism for many sulfonamides is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. [13][14]COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. By selectively inhibiting COX-2, sulfonamide-based drugs can reduce the production of inflammatory prostaglandins, thereby alleviating pain and inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective COX inhibitors. [14] Additionally, some sulfonamides can modulate the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), further contributing to their anti-inflammatory effects. [11]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a method for screening COX-2 inhibitors based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.

Principle: The assay utilizes a COX Probe that produces a fluorescent signal proportional to the amount of Prostaglandin G2 generated by recombinant human COX-2. In the presence of an inhibitor, the enzymatic activity is reduced, resulting in a decreased fluorescent signal.

Materials:

-

COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich or Cayman Chemical)

-

Recombinant Human COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Celecoxib (reference COX-2 inhibitor)

-

96-well plates (black, flat-bottom)

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dissolve test inhibitors in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, set up wells for the enzyme control (EC), inhibitor control (IC, with Celecoxib), and sample screens (S) with various concentrations of the test sulfonamide.

-

Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, COX Cofactor, and the COX-2 enzyme.

-

Reaction Initiation: Add the reaction mix to all wells. Initiate the reaction by adding the Arachidonic Acid substrate to all wells simultaneously using a multichannel pipette.

-

Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC₅₀ value.

Experimental Protocol: Cytokine Release Assay (ELISA)

This protocol outlines a sandwich ELISA for quantifying the concentration of a specific cytokine (e.g., IL-6 or TNF-α) in cell culture supernatants following treatment with a test compound.

Principle: A 96-well plate is coated with a capture antibody specific for the target cytokine. Cell culture supernatants are added, and any cytokine present is captured. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate solution is added, and the resulting color change, which is proportional to the amount of cytokine, is measured spectrophotometrically.

Materials:

-

ELISA kit for the target cytokine (e.g., Human IL-6 or TNF-α)

-

Capture and biotinylated detection antibodies

-

Recombinant cytokine standard

-

Assay diluent

-

Wash buffer

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

96-well ELISA plates

-

Microplate reader (absorbance at 450 nm)

Procedure:

-

Plate Coating: Coat the wells of an ELISA plate with the capture antibody diluted in binding solution. Incubate overnight at 4°C. [15]2. Blocking: Wash the plate and add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature. [3][15]3. Sample and Standard Incubation: Wash the plate. Add prepared cytokine standards and cell culture supernatants (from cells treated with the test sulfonamide) to the appropriate wells. Incubate for 2 hours at room temperature. [15]4. Detection Antibody Incubation: Wash the plate. Add the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature. [15]5. Streptavidin-HRP Incubation: Wash the plate. Add the streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature. [3][16]6. Substrate Development: Wash the plate. Add the TMB substrate solution to each well and incubate in the dark until sufficient color develops (15-30 minutes). [3][16]7. Stopping and Reading: Add the stop solution to each well. Measure the absorbance at 450 nm. [16]8. Data Analysis: Generate a standard curve from the recombinant cytokine standards. Use the standard curve to calculate the concentration of the cytokine in the cell culture supernatants.

Comparative Efficacy of Novel Anti-inflammatory Sulfonamides

The following table highlights the inhibitory concentrations of novel sulfonamide derivatives against key inflammatory targets.

| Compound ID | Target | IC₅₀ Value | Reference |

| Compound 11d | IL-6 Release | 0.61 µM | [11] |

| Compound 11d | TNF-α Release | 4.34 µM | [11] |

| Compound 14 | COX-1 | 15-26 µM | [12] |

| Compound 14 | COX-2 | 5.0-17.6 µM | [12] |

| Compound 15 | COX-1 | 15-26 µM | [12] |

| Compound 16 | COX-2 | 5.0-17.6 µM | [12] |

| Celecoxib (Reference) | COX-1 | 77.4 µM | [12] |

Antiviral Activity: A New Frontier for Sulfonamides

The utility of the sulfonamide scaffold extends to the development of potent antiviral agents. [17][18]Research has demonstrated their efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza, and coronaviruses like SARS-CoV-2. [17][19][20]

Mechanisms of Antiviral Action

Sulfonamide derivatives inhibit viral replication by targeting key viral enzymes:

-

HIV Protease Inhibition: Several clinically used HIV protease inhibitors incorporate a sulfonamide moiety, which is critical for their binding affinity and potency. [15]These inhibitors block the active site of HIV protease, an enzyme essential for cleaving viral polyproteins into mature, functional proteins, thereby preventing the formation of infectious virions.

-

Influenza Neuraminidase Inhibition: Neuraminidase is a key enzyme on the surface of the influenza virus that enables the release of newly formed virus particles from infected cells. [20][21]Sulfonamide derivatives have been designed to inhibit neuraminidase, trapping the viruses on the cell surface and preventing the spread of infection. [20][21]* SARS-CoV-2 Protease Inhibition: The main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2 are crucial for viral replication. [19][22]Novel sulfonamides have been identified that can inhibit these proteases, representing a promising strategy for the development of COVID-19 therapeutics. [19][22]* Herpes Simplex Virus (HSV) Helicase-Primase Inhibition: The helicase-primase complex is essential for the replication of HSV DNA. Sulfonamide-based compounds are being investigated as inhibitors of this complex to treat HSV infections. [23]

Experimental Protocol: Influenza Neuraminidase Inhibition Assay (Fluorometric)

This protocol details a common method for assessing the ability of a compound to inhibit influenza neuraminidase activity.

Principle: The assay uses a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The viral neuraminidase cleaves MUNANA to release the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to enzyme activity. An inhibitor will reduce the fluorescence signal. [24][25][26] Materials:

-

Influenza virus stock (with known neuraminidase activity)

-

MUNANA substrate

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

Stop solution (e.g., NaOH in ethanol)

-

96-well plates (black, flat-bottom)

-

Fluorometric microplate reader (Ex/Em = 355/460 nm)

-

Reference inhibitors (e.g., Oseltamivir carboxylate, Zanamivir)

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test sulfonamide and reference inhibitors in the assay buffer in a 96-well plate. [25]2. Virus Addition: Add a standardized amount of diluted influenza virus to each well containing the inhibitors. Include virus control wells (no inhibitor) and blank wells (buffer only). [25]3. Pre-incubation: Incubate the plate at room temperature for 45 minutes to allow the inhibitors to bind to the enzyme. [25]4. Substrate Addition: Add the MUNANA substrate to all wells to start the enzymatic reaction. [25]5. Incubation: Incubate the plate at 37°C for 1 hour. [25]6. Reaction Termination: Add the stop solution to each well to terminate the reaction. [25]7. Fluorescence Reading: Read the fluorescence intensity of each well using a microplate reader.

-

Data Analysis: Subtract the blank reading from all wells. Calculate the percent inhibition for each inhibitor concentration compared to the virus control. Determine the IC₅₀ value.

Comparative Efficacy of Novel Antiviral Sulfonamides

This table summarizes the inhibitory activity of recently developed sulfonamide derivatives against various viral targets.

| Compound ID | Viral Target | IC₅₀ Value | Reference |

| Compound 7d | Influenza A (H1N1) Neuraminidase | 6.4 nM | [21] |

| Compound 12a | Tamiflu-resistant H1N1 (H275Y) | 2.3-6.9 µM (EC₅₀) | [21] |

| Compound 3e | SARS-CoV-2 Mpro | 23 ± 3.4 µM | [19] |